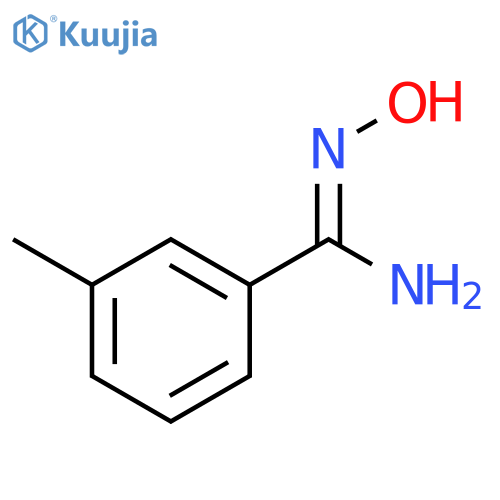

Cas no 40067-82-1 (N'-Hydroxy-3-methylbenzenecarboximidamide)

40067-82-1 structure

商品名:N'-Hydroxy-3-methylbenzenecarboximidamide

N'-Hydroxy-3-methylbenzenecarboximidamide 化学的及び物理的性質

名前と識別子

-

- 3-Methylbenzamidoxime

- 3-methyl Benzamideoxime

- N-Hydroxy-3-methyl-benzamidine

- N'-HYDROXY-3-METHYLBENZENECARBOXIMIDAMIDE

- (E)-3-Hydroxy-2-(quinolin-2-yl)acrylaldehyde

- 3-methyl-N-hydroxybenzamidine

- m-methylbenzamidoxime

- m-tolylamidoxime

- N'-hydroxy-3-methylbenzimidamide

- SCHEMBL103984

- m-Methyl Benzamide Oxime

- PS-3175

- CS-0206290

- n-hydroxy-3-methylbenzimidamide

- STR11188

- N'-Hydroxy-3-methylbenzenecarboximidamide #

- (Z)-N'-hydroxy-3-methylbenzene-1-carboximidamide

- EN300-259913

- N'~1~-HYDROXY-3-METHYL-1-BENZENECARBOXIMIDAMIDE

- A824883

- AKOS000132920

- CHEMBL4746646

- IDI1_018853

- 3-Methylbenzamide oxime

- 3-Methylbenzamidoxine

- 40067-82-1

- F2158-1170

- (Z)-N'-hydroxy-3-methylbenzimidamide

- N-Hydroxy-3-methylbenzenecarboximidamide

- N-Hydroxy-3-methylbenzamidine

- HMS1452E12

- N'-hydroxy-3-methylbenzene-1-carboximidamide

- N'-hydroxy-3-methyl-benzamidine

- BBL006558

- STL137820

- N'-Hydroxy-3-methylbenzenecarboximidamide

-

- MDL: MFCD00833266

- インチ: InChI=1S/C8H10N2O/c1-6-3-2-4-7(5-6)8(9)10-11/h2-5,11H,1H3,(H2,9,10)

- InChIKey: HNBVBCHTDSDLSW-YFHOEESVSA-N

- ほほえんだ: CC1=CC(=CC=C1)C(=N)NO

計算された属性

- せいみつぶんしりょう: 150.079313g/mol

- ひょうめんでんか: 0

- XLogP3: 1.4

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 回転可能化学結合数: 1

- どういたいしつりょう: 150.079313g/mol

- 単一同位体質量: 150.079313g/mol

- 水素結合トポロジー分子極性表面積: 58.6Ų

- 重原子数: 11

- 複雑さ: 156

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 3

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.14

- ゆうかいてん: 82-87 °C (lit.)

- ふってん: 329.5 ºC at 760 mmHg

- フラッシュポイント: 329.5 ºC at 760 mmHg

- 屈折率: 1.564

- PSA: 58.61000

- LogP: 1.78980

- ようかいせい: 未確定

N'-Hydroxy-3-methylbenzenecarboximidamide セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

-

危険物標識:

- 危険レベル:IRRITANT

- リスク用語:R36/37/38

N'-Hydroxy-3-methylbenzenecarboximidamide 税関データ

- 税関コード:2925290090

- 税関データ:

中国税関コード:

2925290090概要:

2925290090他のイミン及びその誘導体及びその塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2925290090その他のイミン及びその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

N'-Hydroxy-3-methylbenzenecarboximidamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1276960-5g |

N'-Hydroxy-3-methylbenzenecarboximidamide |

40067-82-1 | 98% | 5g |

¥1583.00 | 2024-05-15 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66118-500mg |

3-methyl Benzamideoxime |

40067-82-1 | 98% | 500mg |

¥423.00 | 2023-09-08 | |

| Enamine | EN300-259913-10.0g |

N'-hydroxy-3-methylbenzene-1-carboximidamide |

40067-82-1 | 95% | 10.0g |

$293.0 | 2023-07-07 | |

| Ambeed | A360347-5g |

N-Hydroxy-3-methylbenzimidamide |

40067-82-1 | 98% | 5g |

$136.0 | 2025-02-21 | |

| Enamine | EN300-1291581-2.5g |

N'-hydroxy-3-methylbenzene-1-carboximidamide |

40067-82-1 | 95% | 2.5g |

$80.0 | 2024-06-18 | |

| Enamine | EN300-1291581-10g |

N'-hydroxy-3-methylbenzene-1-carboximidamide |

40067-82-1 | 95% | 10g |

$293.0 | 2023-09-14 | |

| eNovation Chemicals LLC | D765068-5g |

N'-Hydroxy-3-methylbenzimidamide |

40067-82-1 | 96% | 5g |

$195 | 2024-06-07 | |

| Chemenu | CM344362-1g |

N'-Hydroxy-3-methylbenzenecarboximidamide |

40067-82-1 | 95%+ | 1g |

$58 | 2022-06-11 | |

| Alichem | A019144198-25g |

N'-Hydroxy-3-methylbenzimidamide |

40067-82-1 | 95% | 25g |

$582.06 | 2023-09-02 | |

| TRC | H972420-1g |

N'-Hydroxy-3-methylbenzenecarboximidamide |

40067-82-1 | 1g |

$ 80.00 | 2022-06-04 |

N'-Hydroxy-3-methylbenzenecarboximidamide 関連文献

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

40067-82-1 (N'-Hydroxy-3-methylbenzenecarboximidamide) 関連製品

- 18705-39-0(1,4-Benzenedicarboxaldehyde dioxime)

- 932-90-1(Benzaldoxime)

- 40312-14-9((E)-N'-Hydroxy-2-methylbenzimidamide)

- 2339-59-5(4-Fluorobenzene-1-carboximidamide Hydrochloride Hydrate)

- 613-92-3(Benzamide Oxime)

- 40067-82-1(N'-Hydroxy-3-methylbenzenecarboximidamide)

- 175204-39-4(4-tert-Butylbenzamidoxime)

- 613-91-2(1-Phenylethanone Oxime)

- 34810-13-4(9-Anthraldoxime)

- 19227-13-5(N'-Hydroxy-4-methylbenzenecarboximidamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:40067-82-1)N'-Hydroxy-3-methylbenzenecarboximidamide

清らかである:99%

はかる:25g

価格 ($):603.0